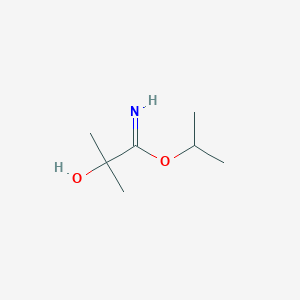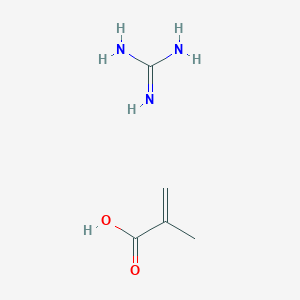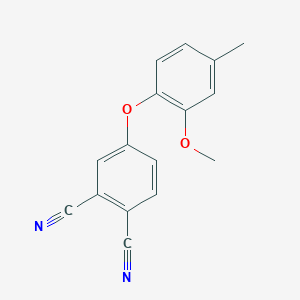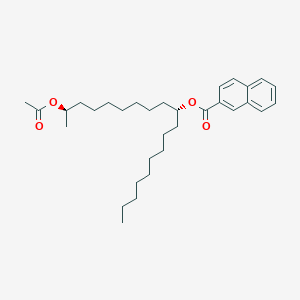
(2R,10R)-2-(Acetyloxy)nonadecan-10-yl naphthalene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,10R)-2-(Acetyloxy)nonadecan-10-yl naphthalene-2-carboxylate is a complex organic compound characterized by its unique structural features. This compound consists of a nonadecan-10-yl chain attached to a naphthalene-2-carboxylate moiety, with an acetyloxy group at the 2-position. The stereochemistry of the compound is specified by the (2R,10R) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,10R)-2-(Acetyloxy)nonadecan-10-yl naphthalene-2-carboxylate typically involves multi-step organic reactions. One common approach is the esterification of naphthalene-2-carboxylic acid with (2R,10R)-2-(hydroxynonadecan-10-yl) acetate. The reaction is usually catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques like column chromatography to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated purification systems. The use of green chemistry principles, such as solvent recycling and energy-efficient reaction conditions, is also common to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2R,10R)-2-(Acetyloxy)nonadecan-10-yl naphthalene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or carboxylate groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol for ester hydrolysis.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Hydrolyzed products like alcohols and carboxylic acids.
Scientific Research Applications
(2R,10R)-2-(Acetyloxy)nonadecan-10-yl naphthalene-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2R,10R)-2-(Acetyloxy)nonadecan-10-yl naphthalene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The acetyloxy group plays a crucial role in modulating the compound’s reactivity and binding affinity. Pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
(2R,10R)-2-(Hydroxynonadecan-10-yl) naphthalene-2-carboxylate: Similar structure but with a hydroxyl group instead of an acetyloxy group.
(2R,10R)-2-(Methoxynonadecan-10-yl) naphthalene-2-carboxylate: Contains a methoxy group instead of an acetyloxy group.
Uniqueness
(2R,10R)-2-(Acetyloxy)nonadecan-10-yl naphthalene-2-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
825623-09-4 |
|---|---|
Molecular Formula |
C32H48O4 |
Molecular Weight |
496.7 g/mol |
IUPAC Name |
[(2R,10R)-2-acetyloxynonadecan-10-yl] naphthalene-2-carboxylate |
InChI |
InChI=1S/C32H48O4/c1-4-5-6-7-8-11-14-21-31(22-15-12-9-10-13-18-26(2)35-27(3)33)36-32(34)30-24-23-28-19-16-17-20-29(28)25-30/h16-17,19-20,23-26,31H,4-15,18,21-22H2,1-3H3/t26-,31-/m1/s1 |
InChI Key |
AYMHHXOKIPHYSI-MXBOTTGLSA-N |
Isomeric SMILES |
CCCCCCCCC[C@H](CCCCCCC[C@@H](C)OC(=O)C)OC(=O)C1=CC2=CC=CC=C2C=C1 |
Canonical SMILES |
CCCCCCCCCC(CCCCCCCC(C)OC(=O)C)OC(=O)C1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


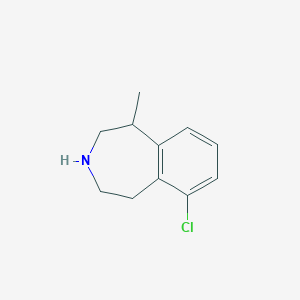
![[(3,5-Dimethoxyanilino)(methylsulfanyl)methylidene]propanedinitrile](/img/structure/B14209316.png)
![Benzamide, N-[2-(pentafluorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14209319.png)
![1-Cyclopropyl-2-[hydroxy(phenyl)methyl]hept-2-en-1-one](/img/structure/B14209326.png)
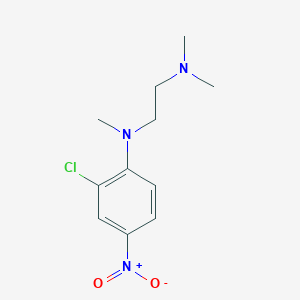
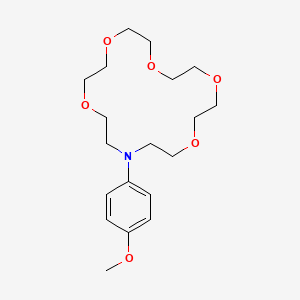
![4H-Cyclopenta[b]thiophene-5-ol, 6-amino-5,6-dihydro-, (5R,6R)-](/img/structure/B14209352.png)
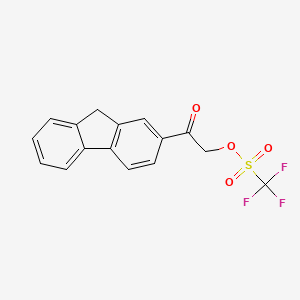
![Methyl 4-[(4-methoxyphenyl)sulfanyl]benzoate](/img/structure/B14209362.png)
![1,2-Bis[4-(chloromethyl)phenyl]hydrazine](/img/structure/B14209365.png)
![N-(2,6-Dimethoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14209367.png)
